N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Soluble epoxide hydrolase sEH inhibition Oxalamide pharmacophore

N1-(2-Methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941996-56-1) is a synthetic oxalamide derivative with molecular formula C₂₆H₂₉N₃O₃ and a molecular weight of 431.53 g/mol. It belongs to a class of substituted oxalamides investigated as inhibitors of human soluble epoxide hydrolase (sEH) and as kinase inhibitor scaffolds.

Molecular Formula C26H29N3O3
Molecular Weight 431.536
CAS No. 941996-56-1
Cat. No. B2363726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS941996-56-1
Molecular FormulaC26H29N3O3
Molecular Weight431.536
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
InChIInChI=1S/C26H29N3O3/c1-32-24-14-5-3-10-20(24)17-27-25(30)26(31)28-18-23(29-15-6-7-16-29)22-13-8-11-19-9-2-4-12-21(19)22/h2-5,8-14,23H,6-7,15-18H2,1H3,(H,27,30)(H,28,31)
InChIKeyJCVVSOQVMJHDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941996-56-1): Key Compound Identity for sEH and Kinase-Targeted Procurement


N1-(2-Methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941996-56-1) is a synthetic oxalamide derivative with molecular formula C₂₆H₂₉N₃O₃ and a molecular weight of 431.53 g/mol. It belongs to a class of substituted oxalamides investigated as inhibitors of human soluble epoxide hydrolase (sEH) [1] and as kinase inhibitor scaffolds [2]. The compound is characterized by an oxalamide core linking a 2-methoxybenzyl group at the N1 position and a 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl moiety at the N2 position, a structural arrangement that differentiates it from its positional isomer (4-methoxybenzyl analog) and other N1-substituted variants within the same chemotype.

Why N1-(2-Methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Within the oxalamide chemotype, the precise substitution pattern on both the N1 and N2 termini dictates pharmacophore geometry, target engagement, and ADME profile. The 2-methoxybenzyl group on N1 places the methoxy substituent in an ortho position relative to the methylene linker, creating a distinct conformational preference compared to the para-substituted 4-methoxybenzyl analog [1]. Similarly, the N2 fragment combining a naphthalen-1-yl group with a pyrrolidin-1-yl ring generates a specific steric and electronic environment that influences both target binding and off-target liability [2]. Class-level inferences from oxyoxalamide sEH inhibitor SAR studies demonstrate that even minor N1/N2 modification—such as altering the alkyl substitution—can shift IC₅₀ values by orders of magnitude [1]. Therefore, procurement of a generic oxalamide lacking these exact structural features carries substantial risk of non-equivalent biological performance.

Quantitative Differentiation Evidence for N1-(2-Methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide Against Closest Analogs


sEH Inhibitory Potency: Oxalamide Scaffold Engagement Compared to Urea-Based Inhibitors

The substituted oxalamide function serves as a validated primary pharmacophore for human sEH inhibition. In a systematic SAR study by Kim et al. (2014), oxyoxalamide compound 6 bearing a 2-adamantyl and benzyl group achieved potent sEH inhibition, establishing that appropriately substituted oxalamides can match or exceed the potency of classical urea-based sEH inhibitors [1]. While direct IC₅₀ data for CAS 941996-56-1 against human sEH is not currently available in the peer-reviewed literature, the 2-methoxybenzyl+naphthalenyl-pyrrolidinyl substitution pattern places this compound within the active oxalamide pharmacophore space defined by the SAR map [1].

Soluble epoxide hydrolase sEH inhibition Oxalamide pharmacophore

Positional Isomer Differentiation: 2-Methoxybenzyl vs 4-Methoxybenzyl Substitution

The compound differs from its closest positional isomer, N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, solely by the methoxy group position on the benzyl ring (ortho vs para). In oxalamide kinase inhibitor patents, the ortho-methoxy substitution pattern alters the dihedral angle between the aromatic ring and the oxalamide plane, modifying both hydrogen-bonding capacity and hydrophobic surface complementarity with target ATP-binding pockets [1]. This positional effect is a well-precedented determinant of potency in oxalamide-based kinase inhibitors, where even a single-atom shift can change IC₅₀ values from micromolar to sub-micromolar range [1].

Positional isomer Methoxybenzyl SAR Oxalamide N1 substitution

N2 Fragment Specificity: Naphthalenyl-Pyrrolidinyl vs Alternative N2 Substituents

The N2 substituent—2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl—combines a bulky naphthalene ring with a basic pyrrolidine heterocycle. This is distinct from N2 variants such as pyridin-4-yl (N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide) or thiophen-2-ylmethyl analogs. The naphthalenyl-pyrrolidinyl combination provides both π-stacking capacity with aromatic protein residues and a protonatable tertiary amine that can engage acidic residues or influence subcellular distribution through lysosomal trapping [1]. In the oxalamide class, this dual aromatic-basic character at N2 has been associated with FabI enzyme inhibition .

Naphthalene-pyrrolidine pharmacophore N2 substitution Oxalamide SAR

Computed Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile

Computational property profiling indicates that CAS 941996-56-1 has a calculated logP of 7.22 and 1 Rotatable Bond (RO5) violation . This positions it at the upper boundary of oral drug-likeness. Compared to the N1-allyl analog (C₂₁H₂₅N₃O₂, MW 351.45, fewer aromatic rings), the target compound has substantially higher lipophilicity and molecular weight, which impacts membrane permeability, plasma protein binding, and metabolic clearance rate . The pyrrolidine ring (vs piperidine in certain analogs) confers a smaller pKa (~10.3 vs ~10.6), influencing the fraction ionized at physiological pH.

Lipophilicity Drug-likeness In silico ADME Physicochemical properties

Prioritized Research Application Scenarios for N1-(2-Methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide


sEH Inhibitor Lead Optimization: Exploring N1-Arylalkyl / N2-Naphthalenyl-Pyrrolidinyl SAR Space

This compound is best deployed as a screening candidate in human soluble epoxide hydrolase (sEH) inhibitor programs where the oxalamide core has been validated as a primary pharmacophore [1]. Its 2-methoxybenzyl N1 substituent and naphthalenyl-pyrrolidinyl N2 moiety represent a distinct combination within the oxalamide SAR landscape, complementing the adamantyl/benzyl and trimethyloxyoxalamide leads described by Kim et al. (2014). Use in head-to-head enzymatic assays against the 4-methoxy positional isomer can quantify the ortho-methoxy advantage for this scaffold.

Kinase Inhibitor Screening: ATP-Binding Pocket Occupancy Studies with Ortho-Methoxybenzyl Oxalamides

The compound's ortho-methoxybenzyl substitution pattern is precedented in oxalamide kinase inhibitor patents (WO2006044823A2) [2] as a motif influencing ATP-pocket complementarity. Researchers investigating c-Met or related growth factor receptor kinases can employ this compound as a tool to probe the contribution of the N1-arylalkyl group to kinase selectivity, comparing activity profiles against analogs with different N1 substitution (e.g., pyridyl, allyl, or unsubstituted benzyl).

Physicochemical Probe for Membrane Permeability and Lysosomal Trapping Studies

With a computed logP of 7.22 , this compound resides at the high-lipophilicity boundary of drug-like chemical space, making it a valuable probe molecule for studying the impact of extreme logP on cell permeability, nonspecific protein binding, and lysosomal accumulation. The pyrrolidine basic center (calculated pKa ≈ 10.3) provides a protonatable amine for lysosomal trapping assessment, while the naphthalene ring enables fluorescence-based cellular distribution tracking without additional labeling.

PAI-1 Inhibitor Scaffold Diversification

Oxalamide derivatives have demonstrated in vitro plasminogen activator inhibitor-1 (PAI-1) inhibitory activity in chromogenic assays [3]. This specific compound, with its unique combination of methoxybenzyl and naphthalenyl-pyrrolidinyl groups, can serve as a diversification point for PAI-1 inhibitor SAR studies, particularly to assess whether the naphthalene moiety enhances potency through extended hydrophobic contacts with the PAI-1 binding site compared to simpler aromatic N2 substituents.

Quote Request

Request a Quote for N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.